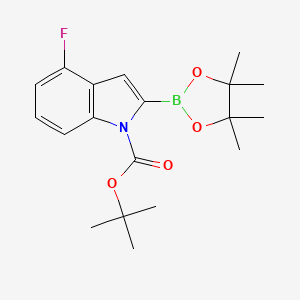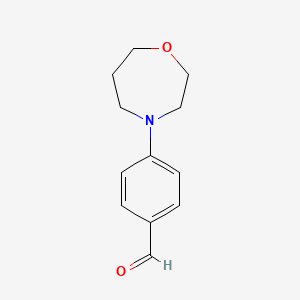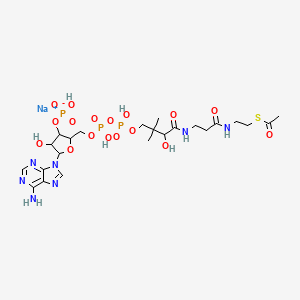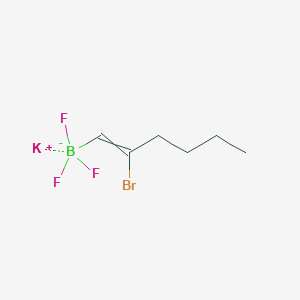
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a fluorine atom, and a boronate ester moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the boronate ester group: This is often done via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative.
Addition of the tert-butyl ester group: This step can be performed using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate include:
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has a similar boronate ester and tert-butyl ester groups but features an indazole core instead of an indole core.
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but features a benzoate core instead of an indole core.
The uniqueness of this compound lies in its combination of functional groups and the indole core, which imparts specific reactivity and biological activity that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C19H25BFNO4 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-10-8-9-13(21)12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Clé InChI |
VRVVFINISVJQDN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502496.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)

![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)



![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)
